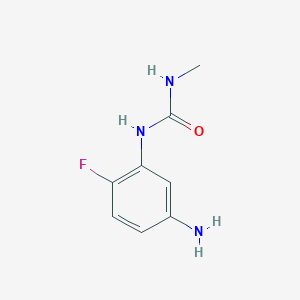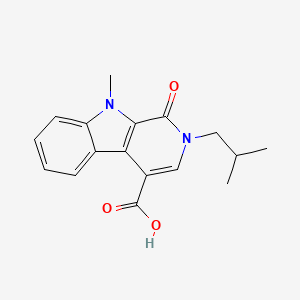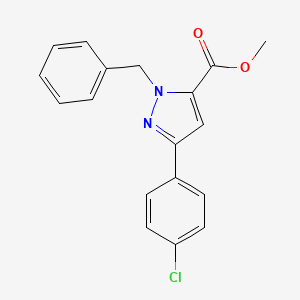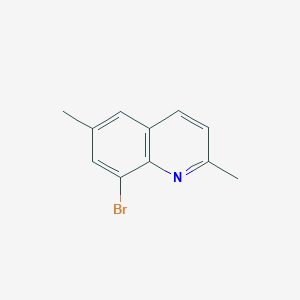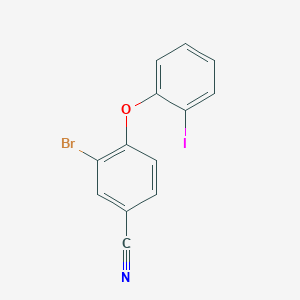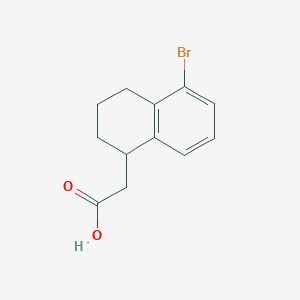
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Descripción general
Descripción
The closest compounds I found are “5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” and “5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol”. These compounds have similar structures to the one you’re interested in .
Molecular Structure Analysis
The molecular structure of similar compounds involves a tetrahydronaphthalene core with a bromine atom and an amine or hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 226.12 to 262.58, and they can exist as solids or liquids .Aplicaciones Científicas De Investigación
Synthesis and Transformation Studies
- 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has been studied for its potential in synthesizing complex chemical structures. For instance, (Sinyakov et al., 2017) explored the transformation of related compounds into perfluorinated naphthalenes, demonstrating its utility in advanced chemical synthesis.
Biological Evaluation and Activity Studies 2. The compound's derivatives have been explored for biological activities. (Chaitramallu et al., 2017) synthesized and evaluated 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives, highlighting the compound's relevance in medicinal chemistry.
Structure-Affinity Relationship in Receptor Agents 3. Research into N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, related to 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid, has provided insights into structure-affinity relationships for serotonin receptors. This is evident in the work of (Leopoldo et al., 2004) and (Leopoldo et al., 2007), indicating its potential in neuropsychopharmacology.
Antimicrobial Activity Exploration 4. Derivatives of the compound have been examined for antimicrobial activities. (Sherkar & Bhandarkar, 2015) synthesized and studied 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles, showing its application in developing new antimicrobial agents.
Cytotoxicity and Redox Profile Studies 5. Research has also been conducted on the cytotoxicity and redox profile of related compounds, as demonstrated by (Gouda et al., 2022). This expands the understanding of the compound's biochemical properties and potential therapeutic uses.
Exploration in Dopaminergic Drug Synthesis 6. The compound's analogs have been investigated in the synthesis of dopaminergic drugs, highlighting its significance in neuropharmacology. This is illustrated by (Öztaşkın et al., 2011), who synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a dopaminergic compound.
Metabolic Oxidation Path Studies 7. Studies on the metabolic oxidation path of related compounds, like in (Risch et al., 2015), provide insight into their metabolic processing and potential therapeutic applications.
Safety And Hazards
The similar compounds “5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” and “5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol” are labeled with the GHS07 pictogram, indicating that they can be harmful. They have hazard statements H302, H315, H319, H335, indicating that they can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h2,4,6,8H,1,3,5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQRZXGHESSLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1381927.png)
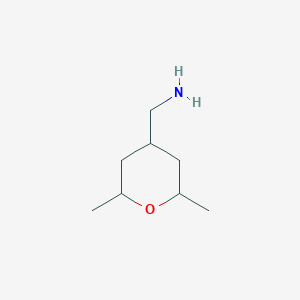
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
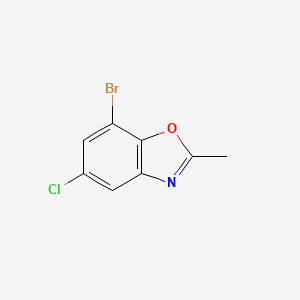
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
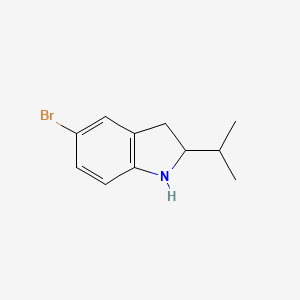
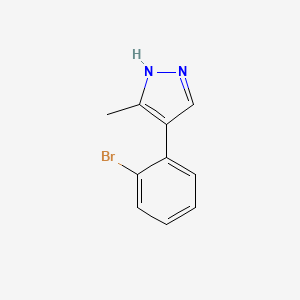
![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)
